molecular formula C8H16O B101860 2,2-Dimethyl-5-hexen-3-ol CAS No. 19550-89-1

2,2-Dimethyl-5-hexen-3-ol

Cat. No. B101860
CAS RN: 19550-89-1
M. Wt: 128.21 g/mol
InChI Key: PXYGGMCZALUAQW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-hexen-3-ol is a chemical compound with the formula C8H16O . It has a molecular weight of 128.2120 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5,7,9H,1,6H2,2-4H3 .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-5-hexen-3-ol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Catalysis and Organic Synthesis

2,2-Dimethyl-5-hexen-3-ol is involved in various catalytic processes and organic syntheses. For instance, ruthenium complex-catalyzed oxidative cyclization uses related compounds for producing specific cyclic structures (Kondo et al., 2003). Additionally, reactions of acyclic α,β-enones with olefins, employing catalysts like Ru(H)2(CO)(PPh3)3, highlight its potential in creating stereochemically significant products (Sato et al., 1998).

Polymer Science

In polymer science, 2,2-Dimethyl-5-hexen-3-ol's derivatives play a role in the copolymerization processes. For instance, copolymerization of ethylene or propylene with α-olefins containing hydroxyl groups, using specific catalysts like zirconocene/methylaluminoxane, showcases its utility in creating polymers with unique properties (Hagihara et al., 2004). Moreover, functionalization of polyethylenes via metallocene/methylaluminoxane catalyst involves similar compounds to modify polymer structures (Aaltonen & Löfgren, 1997).

Green Chemistry and Catalysis

In green chemistry, studies explore the oxidation of related alcohols using catalysts like supported gold, palladium, and gold–palladium to understand the selectivity in multifunctional group molecules (Alshammari et al., 2013). Additionally, nickel(0)-catalyzed three-component connection reactions demonstrate the synthesis of significant compounds under mild conditions (Kimura et al., 1999).

Antioxidant Activity

Research on 2,6-dimethyl-5-hepten-2-ol, a structurally similar compound, highlights its potential antioxidant properties. Studies using methods like the Oxygen Radical Absorbance Capacity assay demonstrate notable anti-peroxyl radical activity (Stobiecka et al., 2016).

Selective Catalysis

Selective catalysis, such as the hydrogenation of unsaturated ketones over MgO, shows the transformation of related compounds into specific alcohols with high selectivity (Szöllösi & Bartók, 1999).

Biochemical Research

In biochemical research, studies on plant-plant signaling involving compounds like (Z)-3-Hexen-1-ol indicate the role of these molecules in plant defense mechanisms (Ruther & Kleier, 2005).

Photochemistry

Exploration into the photochemistry of related compounds, such as 5-hexen-2-one, provides insights into their stability and isomerization under specific conditions (Srinivasan, 1960).

Agricultural Research

Investigations into insect-induced plant volatiles in Bt and conventional oilseed rape plants highlight the role of compounds like (Z)-3-hexen-1-ol in plant-insect interactions (Ibrahim et al., 2008).

properties

IUPAC Name

2,2-dimethylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5,7,9H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYGGMCZALUAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941328
Record name 2,2-Dimethylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-hexen-3-ol

CAS RN

19550-89-1
Record name 2,2-Dimethyl-5-hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of trimethylacetaldehyde (10.2 mL, 90.9 mmol) in diethyl ether (200 mL) at 0° C. was treated with allylmagnesium bromide (100 mL, 1 M in ether), stirred at 0° C. for 1 hour, quenched with saturated ammonium chloride and extracted with diethyl ether. The organic phase was washed with brine and dried over Na2SO4, filtered and concentrated to give the title compound (11.6 g).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
PK Jadhav, KS Bhat, PT Perumal… - The Journal of Organic …, 1986 - ACS Publications
Allyldiisopinocampheylborane, prepared readily by treatment of methoxydiisopinocampheylborane with al-lylmagnesium bromide, adds smoothly to aldehydes with remarkable …
Number of citations: 472 pubs.acs.org
HC Brown, PK Jadhav - Journal of the American Chemical Society, 1983 - ACS Publications
(Ipc2BCH2CH= CH2), has been conveniently prepared and successfully utilizedfor asymmetric carbon-carbon bond formation. Thus, 5-chlorodiisopinocampheylborane (Ipc2BCl), …
Number of citations: 683 pubs.acs.org
S Wu, X Wu, H Li, D Li, J Zheng, Q Lin, C Nerín… - Journal of Hazardous …, 2022 - Elsevier
A non-targeted method was developed for screening the semi-volatile compounds of different mechanically recycled PET intended for food contact materials. The data was further …
Number of citations: 7 www.sciencedirect.com
HC Brown, PK Jadhav - The Journal of Organic Chemistry, 1984 - ACS Publications
B-Allyldiisocaranylborane undergoes enan-tioselective allylboration with a variety of aldehydes to furnish the corresponding homoallylic alcohols in 86-99% enantiomeric purities. Sir: …
Number of citations: 75 pubs.acs.org
GW Kramer, HC Brown - The Journal of Organic Chemistry, 1977 - ACS Publications
The reaction of B-allyl derivatives of 9-borabicyclo [3.3. 1] nonane with representative organic compounds con-taining carbonyl groups occurs cleanly in the common organometallic …
Number of citations: 71 pubs.acs.org
P Jones, P Knochel - The Journal of Organic Chemistry, 1999 - ACS Publications
Allylic zinc reagents have been prepared from sterically hindered homoallylic alcohols 10 and 13, using a novel fragmentation reaction of the corresponding zinc alkoxide, without any …
Number of citations: 110 pubs.acs.org
CHB Lopez - 2002 - search.proquest.com
Chiral B-allyl-10-trimethylsilyl-9-borabicyclo [3.3. 2] decane 71 was synthesized in enantiomerically pure form in three steps as a new, highly efficient reagent for the asymmetric …
Number of citations: 0 search.proquest.com
FF Huerta, C Gómez, M Yus - Tetrahedron, 1996 - Elsevier
The reaction of N,N-disubstituted (E)-4-amino-1-chloro-2-butenes 1 with an excess of lithium and a catalytic amount of DTBB in the presence of an electrophile [E + = Bu t CHO, PhCHO, …
Number of citations: 13 www.sciencedirect.com
RJ Linderman, A Ghannam - Journal of the American Chemical …, 1990 - ACS Publications
The aliphatic reverse Brook rearrangement has been examined in detail. Transmetalationof [«-[(trialkylsilyl)-oxy] alkyl] trialkylstannanes occurs via a complex equilibrium favoring the …
Number of citations: 136 pubs.acs.org
US Racherla, HC Brown - The Journal of Organic Chemistry, 1991 - ACS Publications
In the absence of magnesiumsalts (from the synthesis of the reagents), our chiral B-allylditerpenylborane reagents (Ter2* BCH2CH= CH2, 1-3) react with representative aldehydes (…
Number of citations: 475 pubs.acs.org

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